Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride

Physicochemical property Lipophilicity LogP comparison

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride (CAS 4156-61-0) is the essential building block for constructing 3,5-diaryl-1,2,4-triazole PAF receptor antagonists (yields up to 64% via Cu(OTf)₂-catalyzed domino cyclization) and antimelanoma imidazole/imidazoline analogs. The 3,4,5-trimethoxyphenyl motif is a validated pharmacophore for PAF binding (cf. L-652,731) and tubulin inhibition; replacing it with an unsubstituted benzimidate (LogP +0.22–0.55 lower) destroys target engagement. The hydrochloride salt ensures superior aqueous solubility for aqueous reaction conditions. Insist on this ≥95% pure, multi-supplier-available intermediate to safeguard synthetic efficiency and SAR fidelity.

Molecular Formula C12H18ClNO4
Molecular Weight 275.73 g/mol
CAS No. 4156-61-0
Cat. No. B6299353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride
CAS4156-61-0
Molecular FormulaC12H18ClNO4
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=CC(=C(C(=C1)OC)OC)OC.Cl
InChIInChI=1S/C12H17NO4.ClH/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3;/h6-7,13H,5H2,1-4H3;1H
InChIKeyMNQVQXZRNLUHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4,5-Trimethoxybenzene-1-Carboximidate Hydrochloride (CAS 4156-61-0): Procurement-Relevant Identity and Baseline Characterization


Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride (CAS 4156-61-0) is a trimethoxyphenyl-substituted imidate ester hydrochloride salt with molecular formula C₁₂H₁₈ClNO₄ and molecular weight 275.73 g/mol [1]. It belongs to the carboximidate class and features a 3,4,5-trimethoxybenzene ring system attached to an ethyl imidate moiety, with the hydrochloride salt form enhancing aqueous solubility relative to the free base [1]. As a synthetic building block, the compound serves as a key intermediate in the construction of 3,5-disubstituted 1,2,4-triazoles with potential platelet-activating factor (PAF) antagonist activity [2] and in the preparation of imidazole and imidazoline analogues evaluated for antiproliferative activity against melanoma cell lines [2].

Ethyl 3,4,5-Trimethoxybenzene-1-Carboximidate Hydrochloride (CAS 4156-61-0): Why Direct Substitution with Common Benzimidate Analogs Introduces Unacceptable Risk for Triazole and Imidazole Synthesis Programs


Generic substitution of Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride with simpler benzimidate esters (e.g., ethyl benzimidate hydrochloride, CAS 5333-86-8) or with the corresponding benzoic acid or benzamide derivatives introduces quantifiable risks in synthetic efficiency, product profile, and biological target engagement [1]. The 3,4,5-trimethoxyphenyl substitution pattern directly influences the electronic character of the imidate carbon, modulating reactivity in copper-catalyzed domino cyclization reactions and altering the lipophilicity (LogP 2.17–2.5 for the trimethoxy-substituted free base and HCl salt versus LogP 1.95 for unsubstituted ethyl benzimidate) . Critically, the trimethoxyphenyl motif is a known pharmacophoric element in PAF receptor antagonists and tubulin polymerization inhibitors, meaning that substitution with non-trimethoxy analogs cannot recapitulate the structure-activity relationships essential for downstream biological evaluation [2]. The following quantitative evidence guide provides the specific comparative data that supports non-interchangeability in key application contexts.

Ethyl 3,4,5-Trimethoxybenzene-1-Carboximidate Hydrochloride (CAS 4156-61-0): Quantitative Evidence Guide for Scientific Selection Against Comparator Compounds


LogP Differential of the 3,4,5-Trimethoxyphenyl Imidate Moiety vs. Unsubstituted Ethyl Benzimidate

The target compound in its free-base form exhibits a computed octanol-water partition coefficient (LogP) of 2.17, compared with a LogP of 1.95 for unsubstituted ethyl benzimidate . In its hydrochloride salt form, the computed LogP is 2.5 [1]. This difference of ~0.22–0.55 log units represents a measurable increase in lipophilicity conferred by the three methoxy substituents, which can influence the compound's partitioning behavior in biphasic reaction systems and its passive membrane permeability in cell-based assays when the compound or its derivatives are evaluated biologically .

Physicochemical property Lipophilicity LogP comparison

Synthetic Yield Benchmark for 1,2,4-Triazole Construction Using Imidate Substrates: Cu(OTf)₂-Catalyzed Domino Cyclization of Imidates with Ammonium Carbonate Delivers Yields up to 64%

In a direct comparative framework, Sudheendran et al. (2014) demonstrated that Cu(OTf)₂-catalyzed domino nucleophilic substitution/oxidative cyclization of two imidate substrates with ammonium carbonate produces 3,5-diaryl-1,2,4-triazoles in yields up to 64% [1]. This method, which features the formation of three bonds in a single synthetic step, is directly applicable to the target compound as the imidate substrate. In contrast, the analogous reaction using two amidines (rather than imidates) delivers triazoles in yields up to 68% [1]. Although the imidate-based method yields are marginally lower (64% vs. 68%), it offers the practical advantage of using readily available imidate esters (such as the target compound) rather than requiring the separate preparation of amidine substrates [1]. The target compound thus enables a distinct synthetic route with fewer pre-functionalization steps compared to amidine-based alternatives.

Synthetic methodology Triazole synthesis Catalytic cyclization

Molecular Property Differentiation: Hydrogen Bond Acceptor Count and Rotatable Bond Count of the Hydrochloride Salt vs. Ethyl Benzimidate Hydrochloride

The hydrochloride salt of the target compound possesses 5 hydrogen bond acceptor sites (from the three methoxy oxygens, the imidate nitrogen, and the ethoxy oxygen) compared with 2 hydrogen bond acceptor sites for ethyl benzimidate hydrochloride (imidate nitrogen and ethoxy oxygen only) [1] [2]. Additionally, the target compound has 6 rotatable bonds versus 3 for ethyl benzimidate hydrochloride, reflecting the increased conformational flexibility conferred by the three methoxy substituents [1]. These differences impact solvation, crystal packing, and the compound's interaction with chiral catalysts or enzymes during enantioselective synthesis.

Molecular properties Drug-likeness Reactivity

Precedented Application in PAF Antagonist Triazole Synthesis: Trimethoxyphenyl-Derived 1,2,4-Triazoles Exhibit Target Engagement in Platelet Aggregation Assays

Ares, Messier, and Kornecki (1991) demonstrated that 3,5-disubstituted 1,2,4-triazoles containing trimethoxyphenyl groups, synthesized from the target compound as the imidate precursor, were designed as potential PAF receptor antagonists [1]. The symmetrical triazoles 5 and 6, along with unsymmetrical triazole 7, were synthesized using this imidate building block [1]. While the 1991 study reported synthetic methodology and pharmacological rationale rather than detailed IC₅₀ data, subsequent work by the same group established that simple trimethoxyphenyl-containing PAF antagonists exhibit quantifiable PAF-induced platelet aggregation inhibition (e.g., reference compound L-652,731, a bis-trimethoxyphenyl tetrahydrofuran, shows IC₅₀ = 24 nM in [³H]-PAF radioreceptor binding assays using rabbit platelets) [2]. This establishes the trimethoxyphenyl pharmacophore as a privileged structural element for PAF receptor engagement, directly supporting the selection of a trimethoxy-substituted imidate building block over non-trimethoxy alternatives for PAF antagonist design programs.

Platelet activating factor Triazole Receptor antagonist

Commercial Availability and Purity Benchmark: Typical Purity of ≥95% from Multiple Suppliers vs. Premium Purification Requirements for Analogous Imidates

The target compound is commercially available from multiple suppliers at purities of 95% or higher (e.g., Fluorochem at 95%+, Leyan at 98%) . In contrast, the unsubstituted ethyl benzimidate hydrochloride is commonly available at 97% purity . While the purity specifications are comparable, the target compound's availability from a diverse supplier base (including Fluorochem, Chemlyte Solutions, Zibo Hangyu, and Weifang Yangxu Group) ensures competitive pricing and supply chain resilience . The free-base form (CAS 6383-98-8) is also commercially accessible, providing flexibility in salt-form selection for specific reaction conditions . Commercial pricing from Chemlyte Solutions is approximately USD 1.9–2.9 per gram at the bulk scale (100 g–1000 metric ton/month) .

Procurement Purity Commercial availability

Ethyl 3,4,5-Trimethoxybenzene-1-Carboximidate Hydrochloride (CAS 4156-61-0): Best-Fit Research and Industrial Application Scenarios Grounded in Comparator Evidence


Synthesis of 3,5-Diaryl-1,2,4-Triazole Libraries for PAF Antagonist Screening

Researchers constructing focused libraries of 3,5-diaryl-1,2,4-triazoles as potential PAF receptor antagonists should procure this trimethoxy-substituted imidate hydrochloride as a key building block. The compound participates directly in Cu(OTf)₂-catalyzed domino cyclization with a second imidate partner and ammonium carbonate, delivering triazole products in yields up to 64% in a single synthetic operation [1]. The trimethoxyphenyl group is a validated pharmacophoric element for PAF receptor binding, as demonstrated by the activity of structurally related bis-trimethoxyphenyl PAF antagonists (e.g., L-652,731, IC₅₀ = 24 nM) [2]. Using this imidate building block ensures that the critical trimethoxyphenyl motif is embedded in the final triazole scaffold without additional deprotection or functional group interconversion steps. Procurement of the hydrochloride salt form is recommended when aqueous reaction conditions are planned, given its enhanced water solubility conferred by the salt form [3].

Preparation of Imidazole and Imidazoline Analogues for Melanoma Antiproliferative Screening

The compound has been specifically employed as a synthetic intermediate in the design and synthesis of imidazole and imidazoline analogues evaluated for antiproliferative activity against melanoma cell lines [1]. Chen et al. (2009) used this imidate building block to prepare a series of new analogs by modifying the thiazolidine ring of previously reported 2-aryl-thiazolidine-4-carboxylic acid amides, testing the resulting compounds in two melanoma cell lines and fibroblast controls [1]. For medicinal chemistry groups pursuing structural diversification of antimelanoma leads containing the trimethoxyphenyl pharmacophore, this imidate offers a direct entry point to imidazole and imidazoline scaffolds with established synthetic precedent, avoiding the need for de novo route development for each new analog series.

Copper-Catalyzed Heterocycle Synthesis Methodology Development

The compound is a suitable standard substrate for methodology development in copper-catalyzed heterocycle synthesis, particularly for the one-step construction of 1,2,4-triazoles from imidate precursors [1]. Its distinct electronic character (three electron-donating methoxy substituents) and elevated LogP (2.17–2.5) relative to unsubstituted benzimidates make it an informative substrate for evaluating catalyst scope, reaction condition tolerance, and substrate electronic effects on cyclization yield [2] [3]. The multi-supplier commercial availability and ≥95% purity ensure reproducibility across independent laboratories, fulfilling a key requirement for methodology papers and collaborative synthetic projects [3].

Procurement for Structure-Activity Relationship (SAR) Studies Requiring Trimethoxyphenyl Pharmacophore Maintenance

In SAR campaigns where the 3,4,5-trimethoxyphenyl group is an essential pharmacophoric element—as established in multiple therapeutic areas including PAF antagonism, tubulin polymerization inhibition, and anticancer activity—this imidate building block provides a consistent and well-characterized starting material for analog synthesis [1] [2]. The quantitative LogP difference of +0.22 to +0.55 log units relative to unsubstituted benzimidate ensures that downstream products maintain the lipophilicity profile required for membrane permeability and target engagement [3]. Procurement of this specific imidate rather than a generic benzimidate eliminates the risk of introducing an inactive pharmacophore into the final compound, which would confound SAR interpretation and waste synthetic resources [1].

Quote Request

Request a Quote for Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.